N-(allyloxy)-N'-(3-iodophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(allyloxy)-N'-(3-iodophenyl)urea, also known as AIPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AIPU is a urea derivative that has been synthesized using a simple and efficient method, making it an attractive option for researchers exploring its potential use in the development of new drugs and materials.
Wirkmechanismus
The mechanism of action of N-(allyloxy)-N'-(3-iodophenyl)urea is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, suggesting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and anticancer properties. This compound has also been shown to have antioxidant activity, suggesting its potential use in the prevention and treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(allyloxy)-N'-(3-iodophenyl)urea is its ease of synthesis, which makes it an attractive option for researchers exploring its potential applications. This compound is also relatively stable and can be stored for extended periods, making it a convenient option for lab experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-(allyloxy)-N'-(3-iodophenyl)urea, including further exploration of its potential as a therapeutic agent for the treatment of various diseases. Additionally, this compound could be further investigated for its potential use in the development of new materials and electronic devices. Further research could also focus on improving the solubility of this compound, making it a more versatile option for lab experiments.
Synthesemethoden
N-(allyloxy)-N'-(3-iodophenyl)urea can be synthesized using a simple and efficient method that involves the reaction of allyl isocyanate and 3-iodoaniline in the presence of a base. This reaction results in the formation of this compound, which can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(allyloxy)-N'-(3-iodophenyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. This compound has also been investigated for its potential use as a material for the development of sensors and other electronic devices.
Eigenschaften
Molekularformel |
C10H11IN2O2 |
---|---|
Molekulargewicht |
318.11 g/mol |
IUPAC-Name |
1-(3-iodophenyl)-3-prop-2-enoxyurea |
InChI |
InChI=1S/C10H11IN2O2/c1-2-6-15-13-10(14)12-9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H2,12,13,14) |
InChI-Schlüssel |
MAZSCTJMXZYROW-UHFFFAOYSA-N |
SMILES |
C=CCONC(=O)NC1=CC(=CC=C1)I |
Kanonische SMILES |
C=CCONC(=O)NC1=CC(=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.